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Compound of Interest

Compound Name: ALV2

Cat. No.: B8201648 Get Quote

Technical Support Center: ALV2
Welcome to the technical support center for ALV2, a potent molecular glue degrader. This

resource provides troubleshooting guidance and answers to frequently asked questions

regarding the off-target effects of ALV2, particularly at high concentrations.

Frequently Asked Questions (FAQs)
Q1: What is ALV2 and what is its primary target?

A1: ALV2 is a phenyl glutarimide-based molecular glue degrader. It functions by recruiting the

Cereblon (CRBN) E3 ubiquitin ligase to specific protein targets, leading to their ubiquitination

and subsequent degradation by the proteasome. The primary target of ALV2 is the zinc-finger

transcription factor Helios (IKZF2), which plays a critical role in the function of regulatory T

(Treg) cells.[1]

Q2: I'm observing phenotypes that are not consistent with the known function of Helios (IKZF2).

Could this be due to off-target effects of ALV2?

A2: Yes, it is possible. While ALV2 is highly selective for Helios, it is known to degrade other

proteins, which could lead to unexpected phenotypes, especially at higher concentrations.

Known off-targets include other Ikaros family members (IKZF1 and IKZF3) and other zinc-finger

proteins such as ZNF692 and ZNF653.[1] A potential novel off-target, ZNF324, has also been

identified.[1] Effects on these proteins could contribute to your experimental observations.

Q3: At what concentration should I use ALV2 to minimize off-target effects?
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A3: It is crucial to perform a dose-response experiment in your specific cell line or system to

determine the optimal concentration of ALV2. This will help you identify the lowest

concentration that provides potent degradation of Helios (IKZF2) while minimizing the

degradation of known off-targets. We recommend starting with a concentration range and

assessing the degradation of both the intended target and known off-targets via quantitative

proteomics or western blotting.

Q4: How can I confirm if the effects I'm seeing are due to off-targets?

A4: To confirm off-target effects, we recommend the following approaches:

Proteomics Analysis: Perform unbiased, quantitative mass spectrometry-based proteomics

to globally assess protein level changes in your experimental system after treatment with

ALV2 at various concentrations.[1]

Rescue Experiments: If you suspect a specific off-target is responsible for the phenotype,

you can attempt a rescue experiment by overexpressing an ALV2-resistant mutant of that

off-target protein.

Use of Analogs: Compare the phenotype induced by ALV2 with that of a structurally related

but less selective analog, such as ALV1, which shows broader degradation of Ikaros family

members.[1]

Q5: Does ALV2 induce the degradation of GSPT1?

A5: No, ALV2 does not induce the degradation of G1 to S phase transition protein 1 (GSPT1),

which is a known target of other immunomodulatory imide drugs (IMiDs).[2]
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Observed Issue Potential Cause Recommended Action

Unexpected changes in

immune cell populations other

than Tregs.

Degradation of off-target

proteins IKZF1 (Ikaros) and

IKZF3 (Aiolos), which are

crucial for the development

and function of other lymphoid

lineages.

1. Perform a dose-titration of

ALV2 to find a concentration

that is selective for IKZF2. 2.

Use flow cytometry to profile

different immune cell

populations. 3. Confirm

degradation of IKZF1 and

IKZF3 via western blot.

High degree of cellular toxicity

or apoptosis.

This may be due to high

concentrations of ALV2 leading

to widespread protein

degradation or the degradation

of an essential off-target

protein. The "hook effect,"

where the formation of binary

complexes dominates at high

concentrations, can also

reduce efficacy and contribute

to toxicity.[3]

1. Lower the concentration of

ALV2. 2. Perform a cell viability

assay (e.g., MTT or trypan

blue exclusion) across a range

of ALV2 concentrations. 3.

Ensure that the degradation of

the target protein is not, in

itself, lethal to the cells.

Inconsistent degradation of

Helios (IKZF2).

This could be due to issues

with the compound's stability,

cell permeability, or the cellular

machinery required for

degradation.

1. Ensure proper storage and

handling of the ALV2

compound. 2. Verify the

expression of CRBN in your

cell line, as it is essential for

ALV2's mechanism of action.

[1] 3. Include a proteasome

inhibitor (e.g., carfilzomib or

MG132) as a negative control

to confirm that degradation is

proteasome-dependent.[1]
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The following table summarizes the selectivity profile of ALV2 based on proteomic analysis in

Jurkat cells treated for 4 hours.

Protein Class
Degradation Status

with ALV2
Comment

Helios (IKZF2) On-Target Potent Degradation
Primary target of

ALV2.[1]

Ikaros (IKZF1) Off-Target
Significant

Degradation

Member of the Ikaros

family of transcription

factors.[2]

Aiolos (IKZF3) Off-Target
Significant

Degradation

Member of the Ikaros

family of transcription

factors.[2]

ZNF692 Off-Target Potent Degradation
Common imide

degradation target.[1]

ZNF653 Off-Target Potent Degradation
Common imide

degradation target.[1]

ZNF324 Potential Off-Target
Degradation

Observed

Identified as a

potential novel target

of ALV2.[1]

GSPT1 Non-Target No Degradation

A known target of

other molecular glues,

but not ALV2.[2]

Experimental Protocols
Protocol 1: Multiplexed Mass Spectrometry-Based
Proteomic Analysis for Selectivity Profiling
This protocol provides a general workflow to assess the global selectivity of ALV2.

Cell Culture and Treatment: Culture Jurkat cells (or the cell line of interest) to the desired

density. Treat cells with ALV2 at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a
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vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours).

Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein

concentration. Reduce, alkylate, and digest the proteins into peptides using an appropriate

protease (e.g., trypsin).

Isobaric Labeling (e.g., TMT): Label the peptide samples from each condition with tandem

mass tags (TMT) for multiplexed analysis.

LC-MS/MS Analysis: Combine the labeled samples and analyze them using liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: Process the raw mass spectrometry data using a suitable software package

(e.g., MaxQuant) to identify and quantify proteins. Normalize the protein abundance data and

perform statistical analysis to identify proteins that are significantly downregulated upon

ALV2 treatment.
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Caption: Mechanism of action of ALV2 as a molecular glue degrader.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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